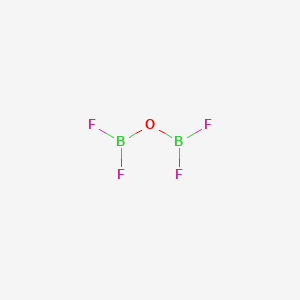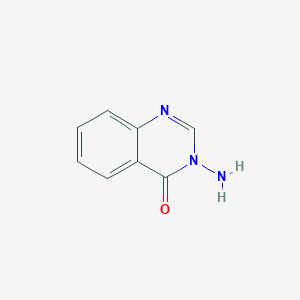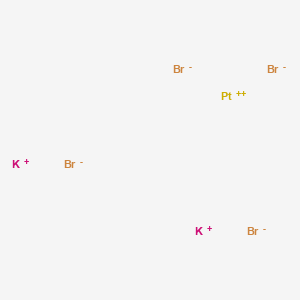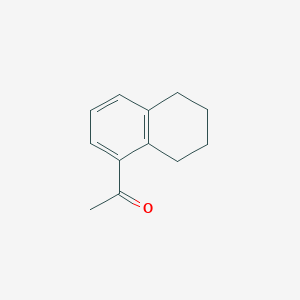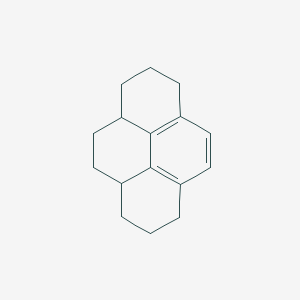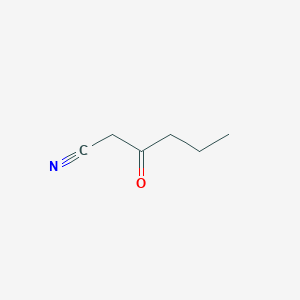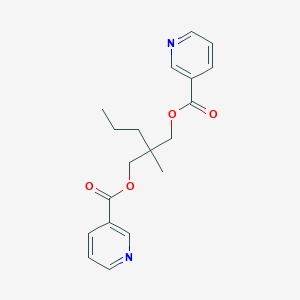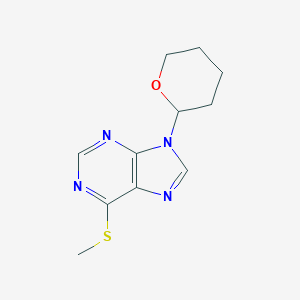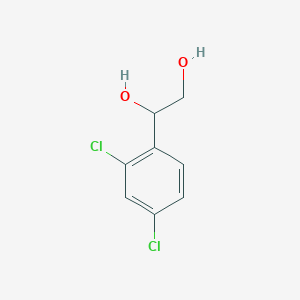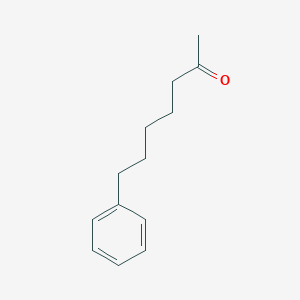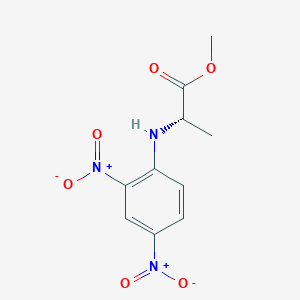
Chloro(difluoro)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(difluoro)alumane is a chemical compound that is used in various scientific research applications. It is a Lewis acid that is commonly used as a catalyst in organic synthesis reactions. In
Mechanism of Action
Chloro(difluoro)alumane acts as a Lewis acid by accepting an electron pair from a Lewis base. This interaction leads to the formation of a coordinate covalent bond between the Lewis acid and the Lewis base. This bond formation activates the reactants and facilitates the reaction.
Biochemical and Physiological Effects:
Chloro(difluoro)alumane has no known biochemical or physiological effects on living organisms. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory problems if inhaled or ingested.
Advantages and Limitations for Lab Experiments
Chloro(difluoro)alumane is a highly efficient catalyst that can facilitate a wide range of organic synthesis reactions. It is also relatively inexpensive and easy to handle. However, it is a highly reactive and corrosive compound that requires special handling and storage precautions. It can also produce hazardous byproducts if not properly disposed of.
Future Directions
There are several future directions for the research and development of Chloro(difluoro)alumane. One direction is to explore its potential as a catalyst for new types of organic synthesis reactions. Another direction is to investigate its use in the production of high-performance materials, such as advanced polymers and composites. Additionally, there is a need to develop safer and more environmentally friendly alternatives to Chloro(difluoro)alumane for use in organic synthesis reactions.
Synthesis Methods
Chloro(difluoro)alumane is synthesized by reacting aluminum trichloride with hydrogen fluoride gas. The reaction is carried out in a stainless-steel reactor at a temperature of -78°C. The product is then purified by distillation under vacuum.
Scientific Research Applications
Chloro(difluoro)alumane is widely used in scientific research as a Lewis acid catalyst. It is used in the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals. It is also used in the production of high-performance materials, such as semiconductors and optical fibers.
properties
CAS RN |
13814-65-8 |
|---|---|
Product Name |
Chloro(difluoro)alumane |
Molecular Formula |
AlClF2 |
Molecular Weight |
100.43 g/mol |
IUPAC Name |
chloro(difluoro)alumane |
InChI |
InChI=1S/Al.ClH.2FH/h;3*1H/q+3;;;/p-3 |
InChI Key |
AAYWCFPMITZDSH-UHFFFAOYSA-K |
SMILES |
F[Al](F)Cl |
Canonical SMILES |
F[Al](F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



